(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl groups), a fluorine atom attached to one of these rings, an amino group, and a carboxylic acid group. The “(S)” in the name suggests that this compound has a chiral center, likely at the alpha carbon of the propanoic acid .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse, given the different functional groups present. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the carboxylic acid could participate in typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its water solubility, while the fluorobenzyl group might increase its lipophilicity .Scientific Research Applications
1. Biocatalytic Reactions
The compound has been studied in the context of biocatalytic reactions. For instance, Kumar et al. (2015) explored the regioselective acylation of primary hydroxyl groups in related compounds using acid anhydrides. This type of reaction is significant for developing selective and efficient chemical processes in organic synthesis (Kumar et al., 2015).
2. Anticancer Activity
Research by Ruan et al. (2009) on a similar compound, "2-(4-Fluorobenzylideneamino) propanoic acid", revealed its potential anticancer properties. They synthesized the compound and tested its effect on the Hela cell line, finding it to have a notable impact on cancer cells (Ruan et al., 2009).
3. Synthesis of Non-Proteinogenic Amino Acids
The synthesis of non-proteinogenic amino acids, which are crucial in drug development, often involves compounds like "(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid". Deng et al. (2008) conducted a study on the synthesis of such amino acids, highlighting the importance of these compounds in developing new pharmaceuticals (Deng et al., 2008).
4. Enzymatic Synthesis
Chen et al. (2011) investigated the enzymatic preparation of an (S)-amino acid from a racemic amino acid using (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid. This research is pivotal for understanding the enzymatic processes in synthesizing specific amino acids and their applications in drug development (Chen et al., 2011).
Future Directions
properties
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Safinamide Impurity 5 | |
CAS RN |
1160513-60-9 | |
Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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